Dunnianol

Vue d'ensemble

Description

Dunnianol: is a natural sesquineolignan compound derived from the bark of the plant Illicium dunnianum. It is known for its moderate antibacterial activity, particularly against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . This compound has a molecular formula of C27H26O3 and a molecular weight of 398.49 g/mol .

Applications De Recherche Scientifique

Chemistry

Dunnianol serves as a precursor for synthesizing various derivatives with enhanced biological activities. Its ability to undergo chemical reactions such as oxidation and substitution allows for the development of new compounds with potential applications in pharmaceuticals.

- Common Reactions :

- Oxidation : Can be oxidized using agents like hydrogen peroxide.

- Substitution : Mannich bases can be synthesized by introducing dimethylaminomethyl groups at the ortho position of the phenolic hydroxyl group.

| Reaction Type | Reagents Used | Products |

|---|---|---|

| Oxidation | Hydrogen peroxide | Oxidized derivatives |

| Substitution | Dimethylamine, Formaldehyde | Mannich bases with enhanced antibacterial activity |

Biology

This compound exhibits moderate antibacterial activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism involves disrupting bacterial cell membranes, leading to rapid bacterial death.

- Case Study : A study found that this compound derivatives demonstrated significant antibacterial properties, with minimum inhibitory concentrations (MICs) ranging from 1 to 2 µg/mL against MRSA strains .

Medicine

The compound is being explored as a potential antibiotic candidate due to its efficacy against resistant bacterial strains. Its derivatives, particularly those modified through Mannich base synthesis, have shown promising results in enhancing antibacterial activity.

- Notable Findings :

- The this compound-based Mannich base 5a' exhibited superior antibacterial activity compared to vancomycin, demonstrating a rapid killing effect on MRSA .

- The introduction of specific functional groups has been linked to improved solubility and reduced toxicity, making these derivatives viable candidates for further medicinal development .

Mécanisme D'action

Target of Action

This compound, a natural sesqui-neoligan derived from the leaves and stems of Illicium simonsii Maxim, has been found to possess moderate antibacterial activity . The primary targets of this compound are bacterial strains, particularly Methicillin-Resistant Staphylococcus aureus (MRSA) . These bacteria are responsible for various infections and have shown resistance to multiple antibiotic classes .

Mode of Action

This compound interacts with its targets by disrupting the cell membrane . This disruption leads to the death of the bacteria, making this compound an effective antibacterial agent . The introduction of (dimethylamino)methyl at the ortho position of the phenolic hydroxyl group of this compound could obtain a more active compound .

Biochemical Pathways

It is known that this compound disrupts the cell membrane of mrsa , which could imply an impact on the lipid metabolism pathway or other pathways associated with cell membrane integrity and function.

Pharmacokinetics

It is mentioned that to improve the antibacterial activity and solubility of this compound, a series of this compound-based mannich bases were prepared . This suggests efforts to enhance the bioavailability of this compound.

Result of Action

The result of this compound’s action is the rapid killing of MRSA, more rapidly than vancomycin .

Analyse Biochimique

Biochemical Properties

Dunnianol interacts with various enzymes and proteins in biochemical reactions. It has been found to inhibit Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) through its antibacterial properties .

Cellular Effects

This compound influences cell function by disrupting the cell membrane, which results in the death of MRSA cells . This disruption is more rapid than that caused by vancomycin, a commonly used antibiotic .

Molecular Mechanism

The molecular mechanism of this compound involves the disruption of the cell membrane, leading to the death of MRSA cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dunnianol can be synthesized through various methods. One common method involves the oxidative phenolic coupling of chavicol using potassium ferricyanide (K3Fe(CN)6) . Another method includes a double Suzuki cross-coupling reaction as a key step .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from the bark of Illicium dunnianum. The extraction process includes solvent extraction followed by purification steps such as column chromatography to isolate the compound .

Analyse Des Réactions Chimiques

Types of Reactions: Dunnianol undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or benzoyl peroxide.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, benzoyl peroxide.

Substitution: Dimethylamine, formaldehyde.

Major Products:

Oxidation: Oxidized derivatives of this compound.

Substitution: this compound-based Mannich bases with enhanced antibacterial activity.

Comparaison Avec Des Composés Similaires

- Isodunnianol

- Magnolol

- Honokiol

- Isomagnolol

- Macranthol

Activité Biologique

Dunnianol, a natural sesqui-neolignan derived from the leaves and stems of Illicium simonsii Maxim, has garnered attention for its potential biological activities, particularly its antibacterial properties. This article synthesizes current research findings on this compound's biological activity, focusing on its antibacterial effects, structure-activity relationships, and potential as a therapeutic agent.

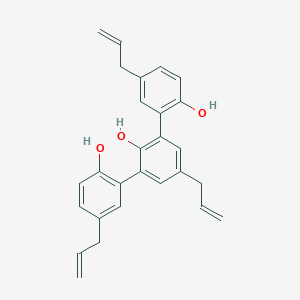

Chemical Structure and Properties

This compound is characterized by its unique sesqui-neolignan structure. The compound's chemical formula and structural characteristics contribute to its biological activity. The basic structure can be modified to enhance its efficacy against various bacterial strains.

Antibacterial Activity

Research indicates that this compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). A study highlighted the synthesis of several this compound-based Mannich bases, with one derivative, 5a' , demonstrating exceptional antibacterial properties.

Key Findings:

- Minimum Inhibitory Concentration (MIC) : The compound 5a' showed MIC values ranging from 1 to 2 μg/mL against MRSA, indicating strong antibacterial potency compared to standard antibiotics like vancomycin .

- Mechanism of Action : The mechanism study revealed that 5a' disrupts the bacterial cell membrane, leading to rapid bacterial death. This mechanism is crucial as it suggests a lower likelihood of developing drug resistance .

- Toxicity : Preliminary toxicity assessments indicated that 5a' has low toxicity levels while maintaining good efficacy in vivo, making it a promising candidate for further development as an antibiotic .

Structure-Activity Relationship (SAR)

The introduction of specific substituents at strategic positions on the this compound molecule has been shown to enhance its antibacterial activity. For instance, adding a (dimethylamino)methyl group at the ortho position of the phenolic hydroxyl group significantly improved the compound's effectiveness against resistant bacterial strains .

Comparative Biological Activity Table

| Compound | Target Bacteria | MIC (μg/mL) | Mechanism of Action | Toxicity Level |

|---|---|---|---|---|

| This compound | Staphylococcus aureus | Moderate | Cell membrane disruption | Low |

| 5a' | Staphylococcus aureus (MRSA) | 1-2 | Cell membrane disruption | Low |

| Vancomycin | Staphylococcus aureus | 15-30 | Cell wall synthesis inhibition | Moderate |

Case Studies

- Study on Antibacterial Efficacy :

- In Vivo Studies :

Propriétés

IUPAC Name |

2,6-bis(2-hydroxy-5-prop-2-enylphenyl)-4-prop-2-enylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26O3/c1-4-7-18-10-12-25(28)21(14-18)23-16-20(9-6-3)17-24(27(23)30)22-15-19(8-5-2)11-13-26(22)29/h4-6,10-17,28-30H,1-3,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLBCEMUNKQWXGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC(=C(C=C1)O)C2=CC(=CC(=C2O)C3=C(C=CC(=C3)CC=C)O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.